molecular formula C23H27N3O5S B2942101 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide CAS No. 1042974-64-0

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B2942101
CAS No.: 1042974-64-0
M. Wt: 457.55
InChI Key: OFJKFWBAOKOEBI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . This method is efficient but may not be suitable for all functionalized molecules due to the high temperatures required.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which can result in unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-2-9-20(27)25-14-16-26(17-15-25)23(29)22(24-21(28)18-10-5-3-6-11-18)32(30,31)19-12-7-4-8-13-19/h3-8,10-13,22H,2,9,14-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJKFWBAOKOEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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